molecular formula C7H11Cl2N3 B1487318 2-(3-Azetidinyl)pyrimidine dihydrochloride CAS No. 2206823-94-9

2-(3-Azetidinyl)pyrimidine dihydrochloride

Cat. No.: B1487318
CAS No.: 2206823-94-9
M. Wt: 208.09 g/mol
InChI Key: UAFLLPDZOSIOPY-UHFFFAOYSA-N
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Description

2-(3-Azetidinyl)pyrimidine dihydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered heterocyclic compounds containing nitrogen atoms. This compound has garnered interest in various fields of scientific research due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Azetidinyl)pyrimidine dihydrochloride typically involves multiple steps, starting with the formation of the azetidine ring. One common method is the cyclization of β-amino alcohols under acidic conditions. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the formation of the azetidine ring without unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to maintain precise control over reaction conditions. The use of continuous flow chemistry can enhance the efficiency and scalability of the synthesis process, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Azetidinyl)pyrimidine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the strain in the azetidine ring, which makes the compound more reactive compared to larger heterocycles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reduction reactions may use hydrogen gas in the presence of a metal catalyst.

  • Substitution: Nucleophilic substitution reactions often require strong nucleophiles and polar solvents.

Major Products Formed: The major products formed from these reactions include various derivatives of the azetidine ring, such as azetidinyl-substituted pyrimidines and other heterocyclic compounds.

Scientific Research Applications

2-(3-Azetidinyl)pyrimidine dihydrochloride has found applications in several areas of scientific research:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic structures.

  • Biology: It serves as a tool in biochemical studies to investigate enzyme mechanisms and protein interactions.

  • Medicine: The compound has potential therapeutic applications, including the development of new drugs targeting various diseases.

  • Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

2-(3-Azetidinyl)pyrimidine dihydrochloride is compared with other similar compounds, such as azetidines and pyrimidines, to highlight its uniqueness. While azetidines are known for their ring strain and reactivity, this compound offers additional functional groups that enhance its versatility in chemical reactions.

Comparison with Similar Compounds

  • Azetidine

  • Pyrimidine

  • Azetidinyl-substituted pyrimidines

  • Other heterocyclic compounds

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Properties

IUPAC Name

2-(azetidin-3-yl)pyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3.2ClH/c1-2-9-7(10-3-1)6-4-8-5-6;;/h1-3,6,8H,4-5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAFLLPDZOSIOPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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